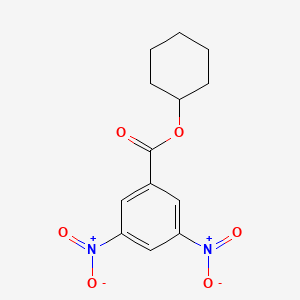

Cyclohexyl 3,5-dinitrobenzoate

CAS No.: 1158-19-6

Cat. No.: VC15713797

Molecular Formula: C13H14N2O6

Molecular Weight: 294.26 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1158-19-6 |

|---|---|

| Molecular Formula | C13H14N2O6 |

| Molecular Weight | 294.26 g/mol |

| IUPAC Name | cyclohexyl 3,5-dinitrobenzoate |

| Standard InChI | InChI=1S/C13H14N2O6/c16-13(21-12-4-2-1-3-5-12)9-6-10(14(17)18)8-11(7-9)15(19)20/h6-8,12H,1-5H2 |

| Standard InChI Key | WQRHLXDZHGLFIX-UHFFFAOYSA-N |

| Canonical SMILES | C1CCC(CC1)OC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-] |

Introduction

Chemical Structure and Molecular Properties

Cyclohexyl 3,5-dinitrobenzoate (C₁₃H₁₄N₂O₆) features a benzoate ester backbone substituted with nitro groups at the 3 and 5 positions and a cyclohexyl group at the ester oxygen. The molecular weight is approximately 294.27 g/mol, analogous to hexyl 3,5-dinitrobenzoate (296.28 g/mol) but differing in the cycloaliphatic substituent . The nitro groups confer electron-withdrawing effects, polarizing the aromatic ring and enhancing susceptibility to nucleophilic substitution or reduction reactions.

The cyclohexyl group introduces steric bulk, influencing crystallization behavior and solubility. For example, dicyclohexylammonium 3,5-dinitrobenzoate forms supramolecular architectures via N–H⋯O hydrogen bonds and π–π stacking (centroid distance: 3.771 Å) . Such interactions suggest that cyclohexyl 3,5-dinitrobenzoate may exhibit similar crystalline packing, though experimental confirmation is needed.

Synthesis and Industrial Production

Esterification Pathways

The synthesis of cyclohexyl 3,5-dinitrobenzoate likely follows classic esterification protocols, such as the reaction of 3,5-dinitrobenzoic acid with cyclohexanol under acidic conditions. A analogous process is observed in the preparation of hexyl 3,5-dinitrobenzoate, where the acid reacts with hexanol using catalysts like sulfuric acid or thionyl chloride . Industrial-scale production may employ continuous flow reactors to optimize yield and minimize side reactions, as demonstrated in benzamide syntheses.

Green Chemistry Approaches

Ultrasonic irradiation and solid acid catalysts (e.g., zeolites) could enhance sustainability. For instance, dicyclohexylammonium 3,5-dinitrobenzoate crystallizes efficiently under mild conditions, avoiding energy-intensive steps . Similar strategies might apply to the ester variant, reducing reliance on toxic solvents.

Physicochemical Characteristics

Spectral Data

While no direct IR or NMR data for cyclohexyl 3,5-dinitrobenzoate are available, hexyl 3,5-dinitrobenzoate’s IR spectrum shows characteristic nitro group absorptions at 1,530 cm⁻¹ (asymmetric stretch) and 1,350 cm⁻¹ (symmetric stretch) . The cyclohexyl group would introduce additional C–H stretching vibrations near 2,850–3,000 cm⁻¹.

Thermal Stability

Nitroaromatics generally exhibit moderate thermal stability. Co-crystals of 3,5-dinitrobenzoic acid with antipsychotics decompose above 200°C , suggesting that the ester derivative may share comparable stability, suitable for high-temperature applications.

Reactivity and Functionalization

Reduction Reactions

The nitro groups in cyclohexyl 3,5-dinitrobenzoate are reducible to amines using H₂/Pd or catalytic hydrogenation, analogous to N-cyclohexyl-3,5-dinitrobenzamide. This transformation could yield cyclohexyl 3,5-diaminobenzoate, a potential precursor for polyamides or dyes.

Nucleophilic Aromatic Substitution

Nitro groups activate the aromatic ring toward nucleophilic attack. In chlorprothixene co-crystals, 3,5-dinitrobenzoate participates in hydrogen-bonded networks , hinting at similar reactivity for the ester. Amines or thiols might displace nitro groups under basic conditions, generating sulfur- or nitrogen-linked derivatives.

Biological and Industrial Applications

Materials Science

The compound’s nitro groups and aromaticity make it a candidate for energetic materials or polymers. Co-crystallization studies demonstrate its capacity to form hydrogen-bonded frameworks , applicable in crystal engineering for sensors or catalysts.

Comparative Analysis with Analogous Compounds

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume